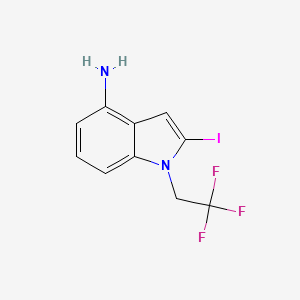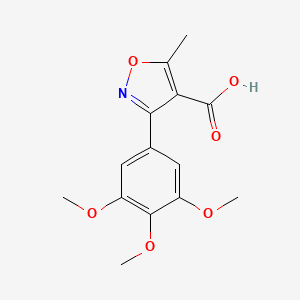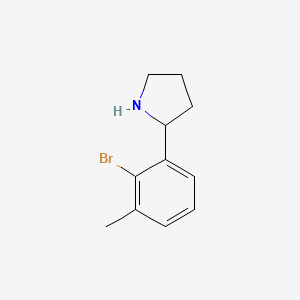![molecular formula C17H11N5O3 B13704030 N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide](/img/structure/B13704030.png)
N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide is a complex organic compound that belongs to the class of chromones This compound is characterized by the presence of a tetrazole ring, a chromone core, and a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the chromone core, followed by the introduction of the tetrazole ring and the benzamide group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.
Chromone Core Synthesis: The chromone core can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives with appropriate aldehydes under acidic conditions.
Tetrazole Ring Formation: The tetrazole ring is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.
Benzamide Group Addition: The final step involves the coupling of the chromone-tetrazole intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromone core to a dihydrochromone.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzamide group or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
科学的研究の応用
N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. The tetrazole ring and chromone core play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide can be compared with other similar compounds, such as:
N-[4-Oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl]-4-(4-phenylbutoxy)benzamide: This compound has a similar core structure but with a phenylbutoxy substitution, which may alter its chemical and biological properties.
N-(5-((7-Methyl-2-Oxo-2H-Chromen-4-yl)-Methyl)-1,3,4-Thiadiazol-2-yl)-Benzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H11N5O3 |
|---|---|
分子量 |
333.30 g/mol |
IUPAC名 |
N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]benzamide |
InChI |
InChI=1S/C17H11N5O3/c23-13-9-14(16-19-21-22-20-16)25-15-11(13)7-4-8-12(15)18-17(24)10-5-2-1-3-6-10/h1-9H,(H,18,24)(H,19,20,21,22) |
InChIキー |
FMHJRQANIGYYSG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2OC(=CC3=O)C4=NNN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline](/img/structure/B13703958.png)
![6-Chloroisoxazolo[5,4-b]pyridine](/img/structure/B13703964.png)
![N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13703972.png)
![disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate](/img/structure/B13703975.png)
![[3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13703977.png)

![2-(3-Azetidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13703986.png)





![Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13704021.png)
